N-Benzyl-2-bromo-N-methylacetamide
Overview
Description
N-Benzyl-2-bromo-N-methylacetamide: is an organic compound with the molecular formula C10H12BrNO and a molecular weight of 242.12 g/mol It is a brominated acetamide derivative, characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-bromo-N-methylacetamide typically involves the bromination of N-methylacetamide followed by the introduction of a benzyl group. One common method includes the reaction of N-methylacetamide with bromine in the presence of a suitable solvent and catalyst to form 2-bromo-N-methylacetamide. This intermediate is then reacted with benzyl chloride under basic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-bromo-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: Oxidative reactions can convert the methyl group to a carboxyl group, forming N-benzyl-2-bromoacetamide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Various substituted acetamides depending on the nucleophile used.
Reduction: N-benzyl-N-methylacetamide.
Oxidation: N-benzyl-2-bromoacetamide.
Scientific Research Applications
Chemistry: N-Benzyl-2-bromo-N-methylacetamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of brominated acetamides on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromo-N-methylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the benzyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, selective antagonism of the orexin 1 (OX1) receptor has been proposed as a potential mechanism for treatment of drug addiction .
Comparison with Similar Compounds
N-Benzyl-2-bromoacetamide: Similar structure but lacks the methyl group on the nitrogen atom.
2-Bromo-N-methylacetamide: Similar structure but lacks the benzyl group.
N-Benzyl-N-methylacetamide: Similar structure but lacks the bromine atom.
Uniqueness: N-Benzyl-2-bromo-N-methylacetamide is unique due to the presence of both a bromine atom and a benzyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets and enables diverse applications in research and industry .
Properties
IUPAC Name |
N-benzyl-2-bromo-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-12(10(13)7-11)8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBVVIAYYYFAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30994105 | |
Record name | N-Benzyl-2-bromo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73391-96-5 | |
Record name | N-Benzyl-2-bromo-N-methylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073391965 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzyl-2-bromo-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30994105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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